Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both benzothiazole and thiazole rings in its structure makes it a unique molecule with significant pharmacological potential.
Preparation Methods
The synthesis of Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoro-1,3-benzothiazol-2-amine with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the
Properties
IUPAC Name |
ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S2/c1-2-19-11(18)8-6-20-12(15-8)17-13-16-10-7(14)4-3-5-9(10)21-13/h3-6H,2H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNQQKLLVWOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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